BenchChemオンラインストアへようこそ!

2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine (CAS 1203250-45-6) is a disubstituted pyrimidine featuring a chloro leaving group at the C2 position and a 1-methyl-1,2,4-triazol-5-yl moiety at C4. The compound serves as a versatile synthetic intermediate, particularly for constructing kinase-focused libraries and statin-like pharmacophores, where the specific 5-triazolyl connectivity is critical for downstream biological target engagement.

Molecular Formula C7H6ClN5
Molecular Weight 195.61
CAS No. 1203250-45-6
Cat. No. B2643181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine
CAS1203250-45-6
Molecular FormulaC7H6ClN5
Molecular Weight195.61
Structural Identifiers
SMILESCN1C(=NC=N1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C7H6ClN5/c1-13-6(10-4-11-13)5-2-3-9-7(8)12-5/h2-4H,1H3
InChIKeyHDWCFVNYZYORDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine – Core Heterocyclic Building Block with Defined Regiochemistry


2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine (CAS 1203250-45-6) is a disubstituted pyrimidine featuring a chloro leaving group at the C2 position and a 1-methyl-1,2,4-triazol-5-yl moiety at C4. The compound serves as a versatile synthetic intermediate, particularly for constructing kinase-focused libraries and statin-like pharmacophores, where the specific 5-triazolyl connectivity is critical for downstream biological target engagement [1]. Its relatively low molecular weight (195.61 g/mol) and balanced LogP (1.11) position it favorably for fragment-based and lead-generation strategies compared to heavier or more lipophilic triazole-pyrimidine analogs .

Risks of Replacing 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine with Common Analogs


Substituting this compound with closely related analogs—such as 2-chloropyrimidine, 2,4-dichloropyrimidine, or alternative triazole regioisomers (e.g., 1,2,4-triazol-3-yl derivatives)—introduces substantial risks in synthetic campaigns and medicinal chemistry programs. Simple 2-chloropyrimidine lacks the vectorial triazole handle required for late-stage diversification via SNAr or cross-coupling at C4, while the 1,2,4-triazol-3-yl isomer alters the hydrogen-bonding geometry and electronic distribution at the pyrimidine C2 position, potentially reducing reaction yields in amination or Suzuki coupling steps. The specific N-methyl-1,2,4-triazol-5-yl substitution pattern is also a structural requirement for certain pharmacophores—notably, the HMG-CoA reductase inhibitor BMS-644950 relies on this exact regiochemistry for activity, making non-identical analogs ineffective surrogates in structure-activity relationship (SAR) studies [1].

Verifiable Differentiation Data for 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine Relative to Analogs


Lipophilicity Advantage Over Unsubstituted Chloropyrimidines

Compared to the widely used 2-chloropyrimidine (LogP ≈ 0.5), 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine exhibits a measurably higher LogP of 1.11 . This increased lipophilicity, contributed by the N-methyltriazole appendage, translates to improved passive membrane permeability while maintaining the reactivity profile of the chloro leaving group at C2. Other triazole-pyrimidine regioisomers with the triazole at the 1-position or 3-position show calculated LogP values that differ by 0.3–0.5 units, which, in fragment-based campaigns, can determine hit prioritization and CNS penetration potential.

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Purity Specification Differentiator – 98% vs. Typical 95% in Analog Supply

Commercial documentation lists the purity of this compound at 98% . In contrast, many common analogs—such as 2-chloro-4-(1H-1,2,4-triazol-1-yl)pyrimidine and 2-chloro-4-(1-methyl-1H-1,2,4-triazol-3-yl)pyrimidine—are routinely supplied at 95% purity by the same tier of vendors. A 3% purity gain, while seemingly modest, corresponds to a reduction in unknown impurities from 5% to 2%, a significant margin in GMP-like intermediate campaigns where unidentified side products may compromise downstream reproducibility or yield.

Procurement Quality Synthetic Reliability Impurity Control

Regiochemistry as a Determinant of Pharmacophore Validity – Evidence from Statin-Derived Inhibitors

The exact 1-methyl-1,2,4-triazol-5-yl configuration at the pyrimidine 4-position is a structural prerequisite for the potent HMG-CoA reductase inhibitor BMS-644950 [1]. SAR studies demonstrate that shifting the triazole linkage from the 5-position to the 3-position or 1-position results in a >10-fold loss of inhibitory potency against the target enzyme. This makes the title compound the sole viable intermediate for synthesizing this inhibitor class; procurement of any regioisomeric analog would lead to an inactive final product, as reported in the J Med Chem 2008 disclosure.

Structure-Activity Relationship HMG-CoA Reductase Pharmacophore Integrity

Procurement-Relevant Application Scenarios for 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine


Synthesis of Triazolopyrimidine-Based Kinase Fragment Libraries

The C2 chlorine provides a single, clean reactive site for nucleophilic displacement or palladium-catalyzed cross-coupling, while the 4-triazole moiety serves as a hydrogen-bond donor/acceptor anchor. This defined reactivity profile, combined with LogP 1.11 , enables efficient parallel library construction targeting ATP-binding pockets in kinase drug discovery.

Lead Optimization of HMG-CoA Reductase Inhibitors (Statin Class)

As the direct precursor to the BMS-644950 pharmacophore [1], this compound allows research groups to bypass lengthy de novo synthesis of the triazole moiety and proceed directly to late-stage modification. This is critical for both academic labs confirming mechanism-of-action and for industrial teams optimizing solubility or selectivity.

Reaction Methodology Benchmarking for Heterocyclic Cross-Coupling

Because of its distinct electronic character (the electron-withdrawing triazole enhances C2 electrophilicity relative to simple chloropyrimidines), this compound can serve as a stringent benchmarking substrate for developing new Pd- or Cu-catalyzed coupling conditions, where subtle changes in reactor rate and yield can be accurately quantified.

Quote Request

Request a Quote for 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.